Enhanced Lipophilicity for Improved Membrane Permeability: XLogP3-AA Comparison
5-Bromobenzo[d]isothiazol-3-amine exhibits a significantly higher computed lipophilicity (XLogP3-AA = 2.7) compared to its 5-fluoro (XLogP3-AA = 2.1) and 5-nitro (XLogP3-AA = 1.8) analogs [REFS-1, REFS-2, REFS-3]. This 22% increase over the 5-fluoro analog and a 33% increase over the 5-nitro analog suggests a superior potential for crossing biological membranes, a key determinant of oral bioavailability and cellular penetration.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | 5-Fluorobenzo[d]isothiazol-3-amine: 2.1; 5-Nitrobenzo[d]isothiazol-3-amine: 1.8 |
| Quantified Difference | +0.6 (vs. 5-Fluoro); +0.9 (vs. 5-Nitro) |
| Conditions | Computed property from PubChem (PubChem release 2025.04.14) |
Why This Matters
Higher lipophilicity is a critical parameter for optimizing drug-like properties, directly influencing a compound's ability to cross biological membranes, which is essential for in vivo activity in therapeutic applications.
- [1] PubChem. 5-Bromo-1,2-benzothiazol-3-amine. PubChem CID: 10398915. Computed Descriptors: XLogP3-AA. View Source
- [2] PubChem. 5-Fluorobenzo[d]isothiazol-3-amine. PubChem CID: 10034992. Computed Descriptors: XLogP3-AA. View Source
- [3] PubChem. 3-Amino-5-nitrobenzisothiazole. PubChem CID: 158638. Computed Descriptors: XLogP3-AA. View Source
